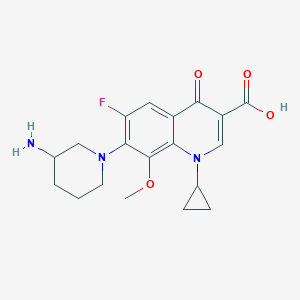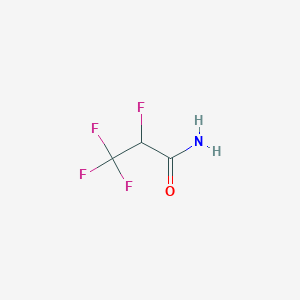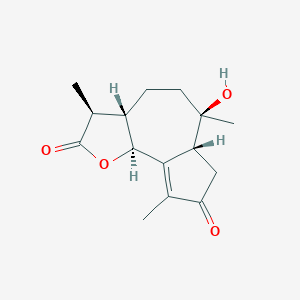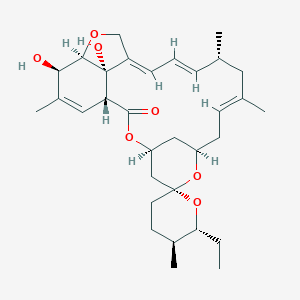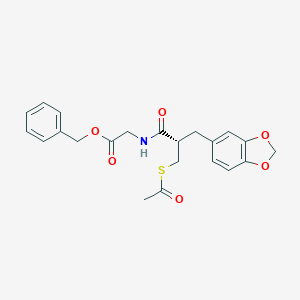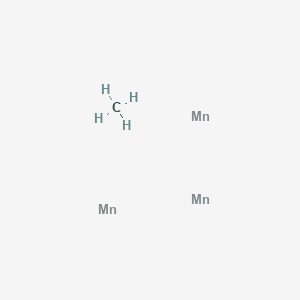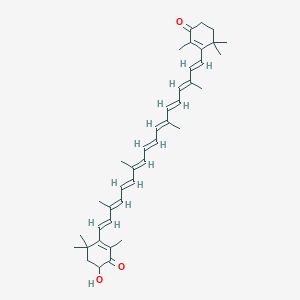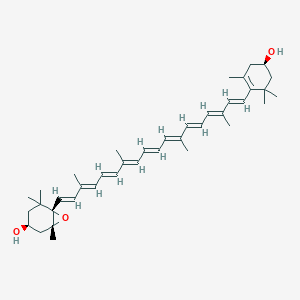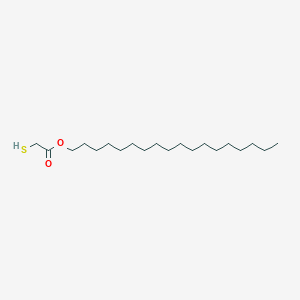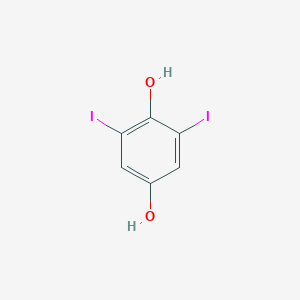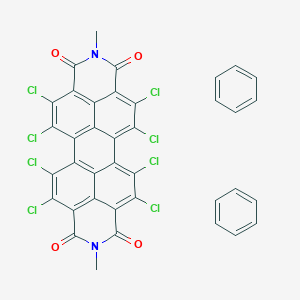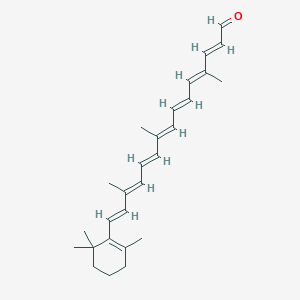![molecular formula C10H8N2O4 B162441 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid CAS No. 131615-98-0](/img/structure/B162441.png)
2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid, also known as DPA, is a synthetic compound that has been the subject of extensive scientific research in recent years. DPA is a pyrrolopyridine derivative that has shown promise in various biochemical and physiological applications.
作用机制
The mechanism of action of 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the growth and proliferation of cancer cells. By inhibiting DHODH, 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid can effectively inhibit the growth of cancer cells.
生化和生理效应
2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid has also been shown to have neuroprotective effects. Studies have demonstrated that 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid can protect against oxidative stress and prevent neuronal cell death.
实验室实验的优点和局限性
One of the main advantages of using 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid in lab experiments is its high potency and selectivity. 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid has been shown to be highly effective at inhibiting DHODH, making it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid is its potential toxicity. 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid. One area of interest is the development of 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid analogs with improved potency and selectivity. Another area of research is the investigation of the potential of 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid as a therapeutic agent for various diseases. Further studies are also needed to fully understand the mechanism of action of 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid and its effects on various biological processes.
Conclusion:
In conclusion, 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid is a synthetic compound that has shown promise in various scientific research applications. Its potent inhibition of DHODH makes it a useful tool for studying the role of this enzyme in various biological processes. Further research is needed to fully understand the potential of 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid as a therapeutic agent for various diseases.
合成方法
The synthesis of 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid involves the reaction of 2,6-dioxo-3,4-dihydropyrrolo[3,4-c]pyrrole with acrylonitrile in the presence of a base. The resulting product is then hydrolyzed to yield 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid. This synthesis method has been optimized to produce high yields of pure 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid.
科学研究应用
2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid is in the field of cancer research. Studies have shown that 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
属性
CAS 编号 |
131615-98-0 |
|---|---|
产品名称 |
2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid |
分子式 |
C10H8N2O4 |
分子量 |
220.18 g/mol |
IUPAC 名称 |
2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanoic acid |
InChI |
InChI=1S/C10H8N2O4/c1-5(10(15)16)12-8(13)6-3-2-4-11-7(6)9(12)14/h2-5H,1H3,(H,15,16) |
InChI 键 |
UMQQAWNWJIXIHZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N1C(=O)C2=C(C1=O)N=CC=C2 |
规范 SMILES |
CC(C(=O)O)N1C(=O)C2=C(C1=O)N=CC=C2 |
同义词 |
6H-Pyrrolo[3,4-b]pyridine-6-acetic acid, 5,7-dihydro--alpha--methyl-5,7-dioxo- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



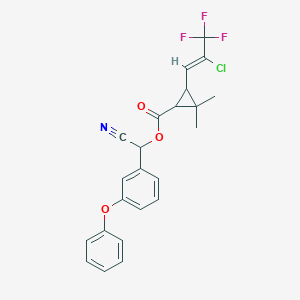
![(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B162361.png)
